3-Butenoic acid

概述

描述

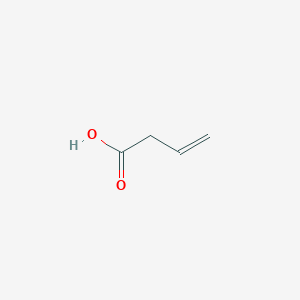

乙烯乙酸,也称为 3-丁烯酸,是一种有机化合物,分子式为 C4H6O2。它是一种无色液体,具有刺激性气味,可溶于水和有机溶剂。 乙烯乙酸因其反应性乙烯基和羧酸官能团而被用于各种化学反应和工业应用 .

准备方法

化学反应分析

乙烯乙酸因其反应性乙烯基和羧酸官能团而会发生各种化学反应:

氧化: 乙烯乙酸可以被氧化产生乙酸和其他氧化产物。

还原: 该化合物可以被还原产生丁酸。

取代: 乙烯乙酸可以与各种试剂发生取代反应,形成不同的衍生物。

科学研究应用

Chemical Synthesis

Building Block for Organic Compounds

3-Butenoic acid serves as a crucial building block in the synthesis of various organic compounds. Its structure allows it to participate in multiple chemical reactions, making it valuable in the development of more complex molecules. For example, it can undergo palladium-catalyzed reactions to yield derivatives such as 4-aryl-3-butenoic acid through oxidative Heck reactions .

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of Erwinia amylovora, a bacterium responsible for fire blight in plants. This property suggests potential applications in agricultural biocontrol agents .

Cancer Research

This compound has garnered attention for its potential anti-cancer properties. Studies demonstrate that its derivatives, particularly 4-phenyl-3-butenoic acid (PBA), can selectively inhibit the growth of tumorigenic cells while sparing non-tumorigenic cells. This selectivity makes it a candidate for further investigation as an anti-cancer agent .

A notable study compared PBA's effects with vorinostat, revealing that both compounds decreased cell growth in tumorigenic cells but had minimal effects on non-tumorigenic cells. This highlights the potential of PBA in targeted cancer therapies .

Industrial Applications

Polymer Production

In industry, this compound is utilized in the production of polymers and coatings. Its ability to polymerize makes it suitable for creating materials with specific properties, which can be tailored for various applications such as adhesives and sealants.

Nanomaterial Synthesis

The compound also plays a role in nanotechnology. It has been used to mediate the synthesis of vinyl-terminated gold nanoparticles, which can be further functionalized for advanced applications in electronics and medicine.

Case Studies

作用机制

乙烯乙酸的作用机制涉及其反应性乙烯基和羧酸官能团。乙烯基可以与各种亲核试剂发生加成反应,而羧酸基团可以参与酸碱反应。 这些反应位点使乙烯乙酸能够与各种分子靶标和途径相互作用,从而导致其在化学,生物学和工业中的多种应用 .

相似化合物的比较

乙烯乙酸可以与其他类似的化合物进行比较,例如:

丙烯酸: 乙烯乙酸和丙烯酸都含有乙烯基和羧酸基团。丙烯酸的结构更简单,只有一个碳碳双键。

巴豆酸: 巴豆酸是另一种类似的化合物,也含有乙烯基和羧酸基团。它与乙烯乙酸的不同之处在于双键的位置。

生物活性

3-Butenoic acid, a simple unsaturated carboxylic acid, has garnered interest in the field of biochemistry and pharmacology due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing from various research studies and findings.

- Chemical Formula : CHO

- Molecular Weight : 86.09 g/mol

- Structural Characteristics : this compound features a double bond between the second and third carbon atoms, which contributes to its reactivity and biological activity.

Biological Activities

This compound exhibits several biological activities, primarily through its role as a precursor for various metabolites and its interaction with cellular pathways.

1. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. The compound's efficacy against these pathogens suggests potential applications in treating infections caused by antibiotic-resistant strains.

2. Antimetabolite Properties

This compound acts as an antimetabolite, particularly in cancer research. Studies have demonstrated that it can inhibit key enzymes involved in amino acid metabolism, such as:

- Aspartate Aminotransferase : Inhibition was observed in various models, including pig tissues and rat hepatocytes, which may affect cellular metabolism and growth .

- Serine Hydroxymethyltransferase : This inhibition can disrupt folate metabolism, leading to impaired DNA synthesis in rapidly dividing cells .

3. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects by modulating signaling pathways associated with inflammation. For instance, it has been reported to inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammatory responses .

The biological activities of this compound are mediated through several mechanisms:

- Enzyme Inhibition : As noted earlier, this compound inhibits enzymes critical for amino acid metabolism, leading to altered metabolic pathways that can affect cell proliferation and survival.

- Cell Signaling Modulation : It influences various signaling pathways related to inflammation and cell growth. For example, studies have indicated that it can increase the phosphorylation of p38 MAPK while decreasing JNK phosphorylation in tumorigenic cells .

Case Study 1: Antimicrobial Efficacy

In a study examining the effects of this compound on microbial growth, it was found that concentrations as low as 100 µM significantly inhibited the growth of Staphylococcus aureus within 24 hours. This suggests its potential use as a natural preservative or therapeutic agent against skin infections.

Case Study 2: Cancer Cell Growth Inhibition

A comparative study involving 4-phenyl-3-butenoic acid (PBA) highlighted that both PBA and this compound exhibited selective growth inhibition in tumorigenic cell lines compared to non-tumorigenic cells. Specifically, treatment with this compound at concentrations around 500 µM resulted in a notable reduction in cell viability (approximately 30%) in human lung carcinoma cells .

Data Summary

属性

IUPAC Name |

but-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-2-3-4(5)6/h2H,1,3H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEOYINWKBTPIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28391-17-5 | |

| Record name | 3-Butenoic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28391-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60211539 | |

| Record name | 3-Butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Vinylacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21845 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

625-38-7, 28391-17-5 | |

| Record name | 3-Butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butenoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC43973 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43973 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Butenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60211539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-3-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 3-Butenoic acid, also known as vinylacetic acid, has a molecular formula of C4H6O2 and a molecular weight of 86.09 g/mol.

A: While the provided research doesn't delve into detailed spectroscopic characterization, it does mention the use of 1H and 13C NMR to confirm its structure when isolated from Streptomyces koyangensis strain VK-A60. []

A: Yes, research indicates that this compound can participate in palladium-catalyzed reactions. For instance, its self-metathesis yields β-hydromuconic acid with high selectivity, which can be further hydrogenated to produce adipic acid. []

A: Studies show that this compound, in the presence of a palladium(0) complex with tertiary phosphine ligands, undergoes carbonylative cyclization. This reaction results in the formation of methylsuccinic anhydride and glutaric anhydride. [] Further research suggests that palladium-containing cyclic esters are likely intermediates in this reaction. []

A: Research on 4-phenyl-3-butenoic acid and its derivatives revealed that structural modifications significantly impact their antifungal activity against Phellinus tremulae, Ophiostoma crassivaginatum, and Ophiostoma piliferum. [] The presence and position of substituents on the aromatic ring, as well as alterations to the butenoic acid moiety, influenced the level of fungal growth inhibition.

A: Yes, 4-phenyl-3-butenoic acid (PBA) acts as a potent mechanism-based inhibitor of PHM. [, , ] It has been shown to selectively inhibit PHM without affecting the activity of peptidyl-α-hydroxyglycine α-amidating lyase, the enzyme responsible for the second step in α-amidation. [, ]

A: PBA inhibits PHM by lowering the Vmax of the enzyme without affecting its Km. [, ] This suggests a non-competitive mode of inhibition. While the exact mechanism remains to be fully elucidated, covalent modification of the enzyme has been proposed. [, ]

A: Interestingly, research demonstrates that PHM can metabolize PBA, generating two hydroxylated products: 2-hydroxy-4-phenyl-3-butenoic acid and its allylic isomer, 4-hydroxy-4-phenyl-2-butenoic acid. [] This metabolism occurs concurrently with PHM inactivation. []

A: The fact that PHM, an enzyme primarily known for hydroxylating glycine-extended peptides, can also metabolize PBA suggests that its physiological functions might extend beyond peptide amidation. [] This finding opens up new avenues for investigating PHM's roles in various biological processes.

A: Studies show that 4-phenyl-3-butenoic acid (PBA) exhibits anti-inflammatory and potential anti-tumorigenic effects. In tumorigenic cell lines like WBras1 and H2009, PBA demonstrated growth inhibition, increased gap junction intercellular communication, and modulated the activation of p38 MAPK and JNK signaling pathways. []

A: Interestingly, PBA's effects appear to be selective towards tumorigenic cells. At concentrations that significantly impacted tumorigenic cells, PBA showed reduced or no effects on non-tumorigenic cell lines like WBneo3 and human bronchial epithelial cells. [] This selectivity makes it an interesting candidate for further investigation as a potential anti-cancer agent.

A: Yes, derivatives of this compound, particularly those containing a terminal alkene group, have shown potential in nanomaterial synthesis. For example, this compound can mediate the synthesis of vinyl-terminated gold nanoprisms and nanooctahedra. []

A: The presence of terminal double bonds on the surface of these gold nanoparticles allows for further functionalization. [] They can be used as building blocks for more complex nanostructures. For instance, they can be readily encapsulated with polymers like N-isopropylacrylamide (NIPAM) through free radical polymerization. []

A: Yes, research has identified that Streptomyces koyangensis strain VK-A60 produces 4-phenyl-3-butenoic acid. [, ] This compound exhibits antifungal activity against various plant pathogens. []

A: ** Yes, Pseudomonas aeruginosa produces L-2-amino-4-methoxy-trans-3-butenoic acid (AMB), a potent antimetabolite. [, ] Its biosynthesis involves a five-gene cluster and potentially utilizes a thiotemplate mechanism. []

A: ** AMB exhibits antibiotic and toxic properties. [] It inhibits the growth of Erwinia amylovora, the bacterium responsible for fire blight in plants. [] Additionally, it demonstrates some inhibitory effects on seed germination. []

A: Research shows that the AMB biosynthesis (ambABCDE) and transport genes from Pseudomonas aeruginosa can be successfully expressed in Pseudomonas fluorescens CHA0. [] This engineered strain exhibited inhibitory activity against Erwinia amylovora and interfered with seed germination, highlighting the potential of AMB production for biocontrol applications. []

A: Yes, molecular mechanics and extended Huckel molecular orbital (EHMO) calculations have been employed to investigate the structure and reactivity of palladium(0) complexes with this compound and other unsaturated carboxylic acids. [] These studies provided insights into the formation and stability of π-complexes and metallacycles, aiding in understanding the mechanism of carbonylative cyclization reactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。